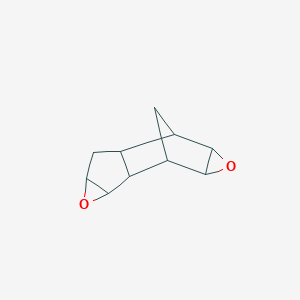

Dicyclopentadiene diepoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzene1.4% in water18.6% in methanol44.7% in acetone18.7% in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56357. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQUFAMSJAKLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C(C3C1C5C2O5)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29987-76-6 | |

| Record name | Dicyclopentadiene dioxide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29987-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020452 | |

| Record name | Dicyclopentadiene dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Cream to pale brown solid; [MSDSonline] | |

| Record name | Dicyclopentadiene dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN BENZENE, 1.4% IN WATER, 18.6% IN METHANOL, 44.7% IN ACETONE, 18.7% IN ETHER | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.331 @ 25 °C | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.77 @ 25 °C (AIR= 1) | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

81-21-0 | |

| Record name | Dicyclopentadiene dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentadiene dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Methano-2H-indeno[1,2-b:5,6-b']bisoxirene, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:5,6-diepoxyhexahydro-4,7-methanoindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-184 °C | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dicyclopentadiene Diepoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentadiene (B1670491) diepoxide (DCPDDE) is a versatile chemical intermediate with significant potential in the development of advanced materials, including epoxy resins, plasticizers, and protective coatings. Its unique bicyclic structure, featuring two epoxide rings, imparts desirable properties such as high reactivity, thermal stability, and rigidity. This guide provides a comprehensive overview of the synthesis and characterization of DCPDDE, offering detailed experimental protocols and in-depth analysis of its physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, organic synthesis, and drug development.

Introduction

Dicyclopentadiene (DCPD), a readily available byproduct of petroleum cracking, serves as the precursor for the synthesis of dicyclopentadiene diepoxide. The epoxidation of the two double bonds in the DCPD molecule yields DCPDDE, a compound with a highly strained and reactive epoxy system. This reactivity makes it an attractive building block for the synthesis of a wide range of polymers and fine chemicals. This technical guide will detail a common and effective method for the synthesis of DCPDDE via epoxidation with hydrogen peroxide, followed by a thorough examination of its structural and thermal properties using various analytical techniques.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the epoxidation of dicyclopentadiene. A widely utilized method employs hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst.

Synthesis Workflow

The overall workflow for the synthesis of DCPDDE can be visualized as a three-stage process: reaction, workup, and purification.

Dicyclopentadiene Diepoxide (CAS 81-21-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dicyclopentadiene (B1670491) diepoxide (CAS 81-21-0), a cycloaliphatic epoxide resin of significant interest in various industrial and research applications. This document compiles and presents its core physical, chemical, and toxicological properties, alongside detailed experimental protocols for their determination. Furthermore, this guide outlines the synthesis of Dicyclopentadiene diepoxide and illustrates key experimental workflows using logical diagrams. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science, facilitating a comprehensive understanding of this versatile compound.

Introduction

This compound, also known as 1,2:5,6-Diepoxyhexahydro-4,7-methanoindan, is a bifunctional cycloaliphatic epoxide. Its strained oxirane rings and rigid bicyclic structure impart unique properties to the materials derived from it, including high thermal stability, excellent weather resistance, and superior mechanical strength.[1] These characteristics make it a valuable intermediate in the synthesis of specialized epoxy resins, plasticizers, protective coatings, and high-temperature adhesives.[2][3][4] In the realm of advanced materials and potentially as a building block in complex organic synthesis, a thorough understanding of its properties and handling is paramount.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent typical specifications for the compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 81-21-0 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4][6][8][9][11][13][15][17] |

| Molecular Weight | 164.20 g/mol | [3][4][6][8][11][13][15][17] |

| Appearance | White to yellow-beige crystals or crystalline powder | [2][3][18] |

| Odor | Odorless to mild terpene-like | [4][7][18] |

| Melting Point | 185-189 °C | [2][3][4][6][11][12][13][19] |

| Boiling Point | 326 °C (at 760 mmHg); 120 °C (at 10 mmHg, sublimes) | [2][3][4][6][11][12][18][19] |

| Density | 1.331 g/cm³ | [3][4][6] |

| Refractive Index | 1.5460 (estimate) | [3][6] |

| Water Solubility | Soluble | [2][3][4][11] |

| Solubility in other solvents | Soluble in benzene, chloroform, and ethyl ether; slightly soluble in ethanol | [13][19] |

Table 2: Toxicological Data

| Test | Result | Species | Reference(s) |

| LD50 (Oral) | 210 mg/kg | Rat | [3][12][18][20] |

| LD50 (Intravenous) | 56 mg/kg | Mouse | [18][20] |

| Skin Irritation | Mild irritant | Rabbit | [2][3][12] |

| Eye Irritation | Causes serious eye irritation | Not specified | [7][9] |

Synthesis of this compound

This compound is synthesized through the epoxidation of dicyclopentadiene. This reaction typically involves an oxidizing agent, such as hydrogen peroxide or a peroxy acid, and may be catalyzed.

Caption: Synthesis of this compound.

A representative experimental protocol for the synthesis is detailed below.

Experimental Protocol: Synthesis

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired product purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve dicyclopentadiene in a suitable solvent such as chloroform.[21]

-

Catalyst Addition (Optional): If a catalyst is used, such as a phosphotungstic acid-based catalyst, add it to the dicyclopentadiene solution and stir.[21]

-

Addition of Oxidant: Slowly add the oxidizing agent, for example, a 30% aqueous solution of hydrogen peroxide, to the reaction mixture via the dropping funnel while maintaining a controlled temperature (e.g., 60 °C).[21]

-

Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 12 hours) with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).[21]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or sublimation.

Experimental Protocols for Property Determination

This section provides detailed methodologies for the determination of the key physical and toxicological properties of this compound.

Physical Properties

Caption: Experimental Workflows for Physical Properties.

4.1.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[10]

4.1.2. Boiling Point Determination

Due to its high boiling point and tendency to sublime, the boiling point at reduced pressure is often determined. The Thiele tube method is suitable for small sample sizes.

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[22]

4.1.3. Density Determination

The density of the solid can be determined by the water displacement method.

-

Mass Measurement: A known mass of this compound is accurately weighed.

-

Volume Measurement: A known volume of water is placed in a graduated cylinder. The solid is then carefully submerged in the water.

-

Displacement: The new volume is recorded. The difference between the initial and final volumes gives the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the solid by its volume.[23]

4.1.4. Solubility Determination

A qualitative assessment of solubility is performed.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is vigorously agitated. The substance is considered soluble if it completely dissolves to form a clear solution.[7][8]

Toxicological Properties

Standardized protocols are followed to assess the toxicological profile of the compound.

4.2.1. Acute Oral Toxicity (LD50)

The determination of the median lethal dose (LD50) is conducted following OECD Guideline 423 (Acute Toxic Class Method).[3][6]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD50 is determined based on the number of animal deaths at different dose levels.

4.2.2. Mutagenicity (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[2][5]

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[2][5]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Caption: Analytical Characterization Workflow.

-

Gas Chromatography (GC): Useful for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.[21]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of characteristic functional groups, particularly the epoxide rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity of the compound.

Safety and Handling

This compound is toxic if swallowed and causes serious eye irritation.[7][9] It is a mild skin irritant.[2][3] When heated to decomposition, it emits acrid smoke and irritating fumes.[2][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents.[5]

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If on Skin: Wash off with soap and plenty of water.[5]

-

Applications

This compound is a key intermediate in several industrial applications:

-

Epoxy Resins: It serves as a primary building block for high-performance epoxy resin systems, imparting high heat resistance and rigidity.[1][18]

-

Plasticizers and Protective Coatings: Used in the formulation of plasticizers and durable protective coatings with excellent weather and UV resistance.[1][2][3][4]

-

Adhesives: Employed in high-temperature and high-performance adhesive systems.[2][3][4][18]

-

Rubber Additives: Acts as a rubber additive to improve properties such as crack prevention.[3][18]

-

Chemical Intermediate: Used in the synthesis of other complex organic molecules.[2][4]

Conclusion

This compound (CAS 81-21-0) is a compound with a unique combination of properties that make it highly valuable in materials science and organic synthesis. This guide has provided a detailed summary of its physical, chemical, and toxicological characteristics, along with standardized experimental protocols for their determination. By offering a centralized and in-depth resource, this document aims to support the ongoing research and development efforts of scientists and professionals working with this important chemical intermediate. Proper safety and handling procedures are essential when working with this compound due to its toxicity.

References

- 1. wjec.co.uk [wjec.co.uk]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. umwelt-online.de [umwelt-online.de]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. mt.com [mt.com]

- 18. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. kbcc.cuny.edu [kbcc.cuny.edu]

A Comprehensive Technical Guide to Dicyclopentadiene Diepoxide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a core technical resource on the fundamental properties of dicyclopentadiene (B1670491) diepoxide (DCPDDE). It is intended to provide researchers, scientists, and professionals in drug development with essential data and methodologies for the effective utilization of this compound in their work.

Core Chemical and Physical Properties

Dicyclopentadiene diepoxide is a versatile chemical intermediate with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] It is also known by several synonyms, including bicyclopentadiene diepoxide and 4,10-dioxapentacyclo[6.3.1.0²,⁷.0³,⁵.0⁹,¹¹]dodecane.[1] The compound typically appears as a white to yellow-beige crystalline solid.[1]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 81-21-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | White to yellow-beige crystals or crystalline powder | [1] |

| Melting Point | 185-189 °C | [1] |

| Boiling Point | 326 °C | [1] |

| Density | 1.331 g/cm³ | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Purification Protocols

Synthesis of this compound via Epoxidation

A common method for the synthesis of this compound is the epoxidation of dicyclopentadiene using a peroxy acid, such as peracetic acid.

Materials:

-

Dicyclopentadiene (DCPD)

-

Peracetic acid (40% solution)

-

Sodium acetate (B1210297)

-

Acetic anhydride (B1165640)

-

A suitable solvent (e.g., methylene (B1212753) chloride)

-

Cooling bath (ice-water)

-

Reaction flask with stirrer and dropping funnel

Procedure:

-

A mixture of dicyclopentadiene and sodium acetate is prepared in a reaction flask and cooled to 40°C with stirring.

-

A 40% solution of peracetic acid is added dropwise to the mixture over a period of 2 hours, maintaining the temperature between 40 and 45°C using a cooling bath.

-

Following the addition of peracetic acid, acetic anhydride is added over 30 minutes at the same temperature.

-

The reaction mixture is then stirred for an additional hour at room temperature to ensure completion of the reaction.

-

The resulting this compound can then be isolated from the reaction mixture.

This protocol is adapted from a patented synthesis method and a similar epoxidation procedure for a related compound. Researchers should optimize the conditions for their specific requirements.

Purification by Recrystallization

Purification of the crude this compound can be achieved through recrystallization.

General Procedure:

-

Solvent Selection: Choose a solvent in which the this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Cooling: Allow the solution to cool slowly and undisturbed. Crystals of the purified this compound will form as the solubility decreases.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven.

Spectral Characterization Data

While dedicated, publicly available spectra for this compound are limited, the following provides an overview of expected spectral characteristics based on related compounds and general principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons in the strained epoxy rings. Based on data from DCPD-modified polyesters containing epoxy groups, the chemical shifts of the protons in the vicinity of the epoxy groups are anticipated to be in the range of δ = 3.2-3.5 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atoms of the epoxide rings are expected to resonate at a characteristic chemical shift. For general epoxides, these carbons typically appear in the range of 40-60 ppm.

FTIR Spectroscopy

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak should correspond to the molecular weight of this compound (164.20 g/mol ). The fragmentation pattern will be influenced by the strained ring system and the presence of the oxygen atoms.

Reactivity and Potential Applications

This compound is a reactive intermediate primarily used in the production of epoxy resins, plasticizers, and protective coatings.[1] Its two epoxide rings offer sites for various nucleophilic ring-opening reactions, making it a valuable building block in polymer chemistry. The resulting polymers can exhibit desirable properties such as high thermal stability and chemical resistance.[3][4]

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A typical workflow for chemical synthesis and characterization.

Acid-Catalyzed Hydrolysis of an Epoxide

This diagram illustrates the mechanism of acid-catalyzed ring-opening of an epoxide, a fundamental reaction relevant to the reactivity of this compound.

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity and Mechanism of Dicyclopentadiene (B1670491) Diepoxide

Dicyclopentadiene diepoxide (DCPDDE) is a versatile chemical compound valued for its role as a key intermediate in the synthesis of specialized epoxy resins, plasticizers, and protective coatings.[1] Its rigid, bicyclic structure imparts notable thermal stability, dimensional stability, and mechanical strength to the resulting polymers.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and polymerization mechanisms of DCPDDE, supported by quantitative data and detailed experimental protocols.

Core Reactivity and Polymerization

The reactivity of DCPDDE is dominated by the high ring strain of its two epoxide groups. These rings are susceptible to nucleophilic and electrophilic attack, leading to ring-opening polymerization and the formation of highly cross-linked thermoset polymers. The primary polymerization pathways are cationic, though reactions with curing agents like amines are also common for creating robust polymer networks.

Synthesis of this compound

The principal method for synthesizing DCPDDE is through the epoxidation of dicyclopentadiene (DCPD). This reaction typically involves an oxidant, such as hydrogen peroxide (H₂O₂), and can be catalyzed to improve efficiency and selectivity.

The epoxidation occurs in two sequential steps: the first oxygen transfer forms the mono-epoxide, and the second yields the desired diepoxide.[3] The choice of catalyst, such as titanium dioxide (TiO₂), can be crucial in controlling the reaction and selectively targeting the double bonds in the norbornene and cyclopentene (B43876) moieties of the DCPD molecule.[3]

Caption: Synthesis of DCPDDE via two-step epoxidation of DCPD.

Polymerization Mechanisms

Cationic Polymerization

Cationic polymerization is a primary method for curing DCPDDE. It is initiated by Lewis acids or other cationic species that attack an oxygen atom on one of the epoxide rings. This creates an oxonium ion, which is a highly reactive electrophile. The subsequent propagation step involves the nucleophilic attack of another monomer's epoxide oxygen onto the electrophilic carbon of the activated ring, leading to chain growth. Due to the presence of two epoxide groups per monomer, a dense, cross-linked polymer network is formed.

Caption: Cationic polymerization mechanism of DCPDDE.

Cross-linking with Curing Agents

DCPDDE can be effectively cured using various agents, most commonly diamines. In this mechanism, the nucleophilic amine groups attack the electrophilic carbon atoms of the epoxide rings, causing them to open and form hydroxyl groups and covalent bonds between the monomer and the curing agent. Since each diamine molecule can react with multiple epoxide groups and each DCPDDE molecule has two such groups, a rigid three-dimensional network is established. The curing cycle, including temperature and time, significantly influences the final properties of the thermoset.[4]

Caption: Cross-linking of DCPDDE with a diamine curing agent.

Quantitative Data Summary

The performance characteristics of polymers derived from dicyclopentadiene and its diepoxide are summarized below. The data highlights the influence of different formulations and curing conditions on the material's final properties.

Table 1: Thermal Properties of DCPD-Based Polymers

| Polymer System | Curing Agent | Glass Transition Temp. (T_g) (°C) | Onset Degradation Temp. (T_d) (°C) | Char Yield at 800°C (%) | Reference |

| DG/TS | Diaminosiloxane | - | - | 34 | [4][5] |

| DG/DS | Diaminosiloxane | - | - | 32 | [4][5] |

| DG/AS | Diaminosiloxane | - | - | 31 | [4][5] |

| DG/DDM | 4,4'-Diaminodiphenylmethane | - | 220 | - | [4] |

| DCPD-Polyester | Styrene | 105 - 135 | 368 - 390 | 11.5 - 13.9 | [6] |

*DG refers to a dicyclopentadiene-containing epoxy.

Table 2: Mechanical Properties of DCPD-Based Polymers

| Polymer System | Flexural Modulus (GPa) | Storage Modulus (E' at 20°C) (GPa) | Hardness (Brinell) | Reference |

| DCPD-Polyester (EG) | 4.10 | 4.80 | 179 | [6] |

| DCPD-Polyester (DEG) | 3.90 | 4.25 | 165 | [6] |

| DCPD-Polyester (TEG) | 3.55 | 3.80 | 158 | [6] |

| p-DCPD | 2.09 - 2.39 | - | - | [7] |

| p-DCPD (Cryogenic, 77K) | 6.4 - 7.3 (Tensile Modulus) | - | - | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure for the epoxidation of dicyclopentadiene.

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve dicyclopentadiene in a suitable organic solvent (e.g., toluene).

-

Catalyst Addition: If using a catalyst like TiO₂, add it to the solution and stir to create a suspension.

-

Epoxidation: Slowly add the oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide, to the mixture through the dropping funnel. Maintain the reaction temperature at a controlled level (e.g., 40-60°C) to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of DCPD and the formation of the mono- and di-epoxides.

-

Work-up: Once the reaction is complete, cool the mixture. Separate the organic layer and wash it with a sodium sulfite (B76179) solution to remove unreacted peroxide, followed by washing with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[1]

Protocol 2: Curing of DCPDDE with a Diamine Agent

This protocol outlines the thermal curing of a DCPDDE resin.

-

Formulation: Pre-heat the DCPDDE resin to reduce its viscosity. Calculate and weigh the stoichiometric amount of the diamine curing agent (e.g., 4,4'-diaminodiphenylmethane).

-

Mixing: Add the curing agent to the warm resin and mix thoroughly until a homogeneous solution is achieved. Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a pre-heated mold. Place the mold in an oven and follow a specific curing cycle. For example, cure at 100°C for 2 hours, followed by a post-cure at a higher temperature, such as 135°C, for another 2 hours.[4] The exact cycle will depend on the specific resin and curing agent system.

-

Cooling and Demolding: After the curing cycle is complete, allow the mold to cool down slowly to room temperature to prevent thermal stress. Once cooled, carefully demold the cured polymer part.

Protocol 3: Characterization via Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties and cure kinetics of the thermoset.

-

Sample Preparation: Accurately weigh a small sample (5-10 mg) of the uncured resin mixture into an aluminum DSC pan.

-

Dynamic Scan (Cure Profile): Place the pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan will show the exothermic curing reaction, from which the total enthalpy of reaction (ΔH) can be determined.[9]

-

Dynamic Scan (Glass Transition): After the initial cure scan, rapidly cool the sample. Then, perform a second heating scan at the same rate. The second scan will reveal the glass transition temperature (T_g) of the fully cured polymer.

-

Isothermal Scan (Kinetics): To study the cure kinetics, heat a fresh uncured sample rapidly to a specific isothermal temperature and hold it. The heat flow over time can be recorded to determine the rate of cure at that temperature.[9][10]

Caption: Experimental workflow for polymer characterization.

References

- 1. This compound | 81-21-0 [chemicalbook.com]

- 2. akjournals.com [akjournals.com]

- 3. Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanical Characterization of Dicyclopentadiene and Glass-Fibre-Reinforced Polymer Subjected to Low to High Strain Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. open.metu.edu.tr [open.metu.edu.tr]

A Comprehensive Technical Review of Dicyclopentadiene Diepoxide: Synthesis, Properties, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentadiene (B1670491) diepoxide (DCPDDE) is a versatile cycloaliphatic diepoxide monomer that holds significant promise in the development of advanced polymeric materials. Its rigid, bicyclic structure imparts unique properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and low water absorption. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and polymerization of DCPDDE, with a focus on providing researchers and professionals with the detailed information necessary for its application in their respective fields. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal reactions, and utilizes visualizations to illustrate fundamental processes and relationships.

Introduction

Dicyclopentadiene (DCPD), a readily available and low-cost byproduct of petroleum cracking, serves as the primary precursor for the synthesis of dicyclopentadiene diepoxide. The epoxidation of the two double bonds in the DCPD molecule yields a monomer with two reactive epoxide functional groups, making it an excellent candidate for the synthesis of cross-linked polymers with high performance characteristics. The resulting poly(this compound) resins are being explored for a variety of applications, including as matrices for fiber-reinforced composites, high-performance adhesives, and encapsulants for electronic components.

Synthesis of this compound

The synthesis of DCPDDE primarily involves the epoxidation of dicyclopentadiene using various oxidizing agents. The choice of epoxidizing agent and reaction conditions can significantly influence the yield, selectivity, and purity of the final product.

Epoxidation with Peracetic Acid

Epoxidation using peracetic acid is a common and effective method for the synthesis of DCPDDE.

Experimental Protocol:

A detailed experimental procedure for the epoxidation of dicyclopentadiene with a preformed 40% peracetic acid mixture is described in U.S. Patent 3,631,072. A mixture of 100 parts of dicyclopentadiene and 20 parts of sodium acetate (B1210297) is heated to 40°C with stirring. To this mixture, 236 parts of a 40% peracetic acid solution (containing acetic acid, hydrogen peroxide, water, and sulfuric acid) are added over a period of 2 hours, maintaining the temperature between 40 and 45°C. Following the addition of peracetic acid, 35.5 parts of acetic anhydride (B1165640) are added over 30 minutes at the same temperature. The reaction mixture is then processed to isolate the this compound.

Epoxidation with Tertiary Butyl Hydroperoxide

A high-yield synthesis of DCPDDE can be achieved using tertiary butyl hydroperoxide in the presence of a molybdenum-containing catalyst. This method offers the advantage of producing the diepoxide as the exclusive product.[1]

Experimental Protocol:

As detailed in U.S. Patent 3,631,072, dicyclopentadiene is epoxidized with a small stoichiometric excess of tertiary butyl hydroperoxide in the presence of a molybdenum-containing catalyst. The reaction is carried out at a temperature above the boiling point of the tertiary butyl alcohol byproduct (preferably above 85°C) to facilitate its removal by distillation as it is formed. This continuous removal of the alcohol drives the reaction to completion and ensures the exclusive formation of the diepoxide.[1] For instance, a mixture of 0.05 mole of dicyclopentadiene, 0.12 mole of tertiary butyl hydroperoxide, 30g of benzene, and 0.05g of a molybdenum catalyst (e.g., molybdenum hexacarbonyl) is heated to reflux (about 85°C) for several hours.

Epoxidation with Hydrogen Peroxide over Heterogeneous Catalysts

Recent research has focused on the use of heterogeneous catalysts for the epoxidation of DCPD with hydrogen peroxide, offering advantages in terms of catalyst recyclability and process sustainability.

-

Titanium Dioxide (TiO₂) Catalysts: The crystalline phase of the TiO₂ catalyst plays a crucial role in the selectivity of the epoxidation. Anatase TiO₂ has been shown to be more active than rutile TiO₂ for the conversion of DCPD to its mono-epoxides.[2][3] The reaction is typically carried out in a solvent such as methanol (B129727) at a controlled temperature.

-

Niobium Pentoxide (Nb₂O₅) Catalysts: Niobium pentoxide has demonstrated promising catalytic activity for the epoxidation of DCPD with hydrogen peroxide, yielding both mono- and di-epoxides with minimal byproducts. The reaction solvent significantly impacts the catalyst's performance, with higher activity observed in solvents with moderate dielectric constants like methanol and acetonitrile.[4]

Comparative Synthesis Data

| Epoxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Peracetic Acid | None | Dichloromethane | 20-25 | 1.5-2 | Not specified | Organic Syntheses, Coll. Vol. 5, p.414 (1973) |

| Tertiary Butyl Hydroperoxide | Molybdenum Hexacarbonyl | Benzene | 85 (reflux) | 4 | High (exclusive diepoxide formation) | US3631072A[1] |

| Hydrogen Peroxide | TiO₂ (Anatase) | Methanol | 60 | 6 | 13% conversion (mono-epoxides) | Chem. Commun., 2023, 59, 112-115[2][3] |

| Hydrogen Peroxide | Nb₂O₅ | Methanol | 60 | 24 | High conversion | Catalysis Today, 2021, 375, 433-440[4] |

| m-Chloroperoxybenzoic acid | None | Diethyl ether | Room Temp | 24 | Surface epoxidation | J. Mater. Chem., 2010, 20, 8336-8343 |

Physicochemical Properties of this compound

The physical and chemical properties of DCPDDE are crucial for its handling, processing, and application in polymer synthesis.

| Property | Value | Units | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | - | - |

| Molecular Weight | 164.20 | g/mol | - |

| Appearance | White to yellow-beige crystals or powder | - | [5][6] |

| Melting Point | 185 - 189 | °C | [5] |

| Boiling Point | 120 (sublimes) | °C at 10 mmHg | [5] |

| Solubility | Soluble in water | - | [5] |

Spectroscopic Data:

-

¹³C NMR (CDCl₃): A ¹³C NMR spectrum is available on SpectraBase (ID: 49vpS0vn2z4), showing characteristic peaks for the epoxide carbons.[7]

-

FTIR: The FTIR spectrum is expected to show characteristic peaks for the C-O-C stretching of the epoxide rings. A supplier specification sheet indicates that the identity can be confirmed by FTIR.[6]

Polymerization of this compound

DCPDDE can undergo polymerization through its reactive epoxide groups, primarily via cationic ring-opening polymerization, to form highly cross-linked thermosetting polymers.

Cationic Polymerization

Cationic polymerization is the most common method for curing cycloaliphatic epoxides like DCPDDE. The reaction is typically initiated by strong acids or Lewis acids, which protonate the oxygen atom of the epoxide ring, making it susceptible to nucleophilic attack by another monomer molecule.

Reaction Mechanism:

References

- 1. BJOC - Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air [beilstein-journals.org]

- 2. Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nexus-analytics.com.my [nexus-analytics.com.my]

- 5. This compound CAS#: 81-21-0 [chemicalbook.com]

- 6. L02940.06 [thermofisher.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Endo and Exo Isomers of Dicyclopentadiene Diepoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadiene (B1670491) (DCPD), a readily available byproduct of petroleum cracking, exists as two primary stereoisomers: endo-DCPD and exo-DCPD. The dimerization of cyclopentadiene (B3395910) kinetically favors the formation of the endo isomer, making it the commercially prevalent form. However, the exo isomer is thermodynamically more stable and can be synthesized from the endo isomer. Epoxidation of these isomers yields the corresponding endo- and exo-dicyclopentadiene (B1634043) diepoxides, molecules of significant interest in polymer chemistry and materials science due to their reactive epoxide functionalities. This technical guide provides a comprehensive overview of the synthesis, characterization, and comparative properties of these two diepoxide isomers.

Chemical Structures

The fundamental difference between the endo and exo isomers lies in the stereochemical orientation of the cyclopentene (B43876) ring relative to the norbornane-like framework. This seemingly subtle structural variation leads to notable differences in their physical and chemical properties.

Figure 1: Chemical structures of endo- and exo-dicyclopentadiene diepoxide.

Synthesis of Isomers

The synthesis of the individual diepoxide isomers begins with obtaining the pure endo or exo dicyclopentadiene precursor.

Preparation of exo-Dicyclopentadiene from endo-Dicyclopentadiene

Commercially available dicyclopentadiene is predominantly the endo isomer[1]. The more stable exo isomer can be obtained through isomerization of the endo form. This is often achieved by heating the endo isomer, which causes a retro-Diels-Alder reaction to form cyclopentadiene, followed by a thermodynamically controlled Diels-Alder reaction to yield the exo-dicyclopentadiene[2][3].

Epoxidation of endo- and exo-Dicyclopentadiene

The epoxidation of dicyclopentadiene to its diepoxide can be achieved using various epoxidizing agents. A common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out in a suitable organic solvent. While general procedures for the epoxidation of dicyclopentadiene are available, the synthesis of the pure diepoxide isomers requires starting with the corresponding pure DCPD isomer[4][5].

Figure 2: General experimental workflow for the synthesis of dicyclopentadiene diepoxide isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis of the individual diepoxide isomers are not extensively reported in readily available literature. However, a general approach based on established epoxidation methods can be outlined.

General Epoxidation Procedure

-

Dissolution: Dissolve the purified endo- or exo-dicyclopentadiene in a suitable solvent (e.g., dichloromethane, chloroform) in a reaction flask.

-

Addition of Epoxidizing Agent: Slowly add the epoxidizing agent (e.g., m-CPBA) to the solution while maintaining a controlled temperature, often at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench any remaining oxidizing agent and wash the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate, sodium sulfite) to remove acidic byproducts.

-

Isolation and Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude diepoxide. Purification can be challenging due to the similar properties of the isomers and potential side products. Techniques such as recrystallization or column chromatography may be employed[4][5]. The separation of the solid mono- and diepoxide products can be costly and difficult[5].

Comparative Data of Isomers

Direct comparative data for the purified endo- and exo-dicyclopentadiene diepoxides are scarce in the literature. Most available data refers to "this compound" without specifying the isomer, or to the precursor dicyclopentadiene isomers.

| Property | endo-Dicyclopentadiene Diepoxide | exo-Dicyclopentadiene Diepoxide | Notes |

| Melting Point (°C) | Data not specifically available | Data not specifically available | A melting point of 185-189 °C is reported for "this compound" without specifying the isomer[6][7]. |

| Boiling Point (°C) | Data not specifically available | Data not specifically available | A boiling point of 120 °C at 10 mmHg is reported for "this compound"[6]. |

| Density (g/cm³) | Data not specifically available | Data not specifically available | A density of 1.331 g/cm³ is reported for "this compound"[6]. |

| Spectroscopic Data | Limited specific data available | Limited specific data available | General spectra for dicyclopentadiene and its derivatives exist, but direct comparisons of the purified diepoxide isomers are not readily found. |

Spectroscopic Characterization

While specific, directly comparable high-resolution spectra for the purified diepoxide isomers are not widely published, general principles of NMR and IR spectroscopy can be applied to predict and interpret their spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential tools for the structural elucidation of the diepoxide isomers. The chemical shifts of the protons and carbons will be influenced by the stereochemistry of the epoxide rings and the overall geometry of the molecule. It is expected that the different spatial arrangements of the epoxide groups in the endo and exo isomers will result in distinct chemical shifts, particularly for the protons and carbons in the vicinity of the oxirane rings and at the bridgehead positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the presence of the epoxide functional groups. The characteristic C-O stretching vibrations of the oxirane ring are expected to appear in the fingerprint region of the spectrum, typically around 800-950 cm-1 and 1250 cm-1. The absence of strong C=C stretching bands, which are present in the dicyclopentadiene precursors, would indicate complete epoxidation.

Reactivity and Applications

The reactivity of the endo and exo isomers of dicyclopentadiene has been studied, particularly in the context of ring-opening metathesis polymerization (ROMP). The exo isomer is generally found to be more reactive than the endo isomer[6][7]. This difference in reactivity is attributed to steric factors. These reactivity differences are likely to extend to their diepoxide derivatives, influencing their behavior in polymerization and other chemical transformations.

This compound is used as an intermediate for epoxy resins, plasticizers, and protective coatings[6][7]. The distinct stereochemistry of the endo and exo diepoxide isomers could potentially be exploited to create polymers with tailored properties, such as thermal stability, mechanical strength, and chemical resistance.

Logical Relationships in Isomer Synthesis and Characterization

Figure 3: Logical relationships in the synthesis and characterization of this compound isomers.

Conclusion

The endo and exo isomers of this compound represent a pair of stereoisomers with the potential for distinct properties and applications in materials science. While the synthesis of these compounds can be achieved through the epoxidation of their corresponding dicyclopentadiene precursors, a significant gap exists in the publicly available literature regarding their detailed, comparative characterization. Further research is needed to isolate and thoroughly analyze the pure endo and exo diepoxide isomers to fully unlock their potential for the development of advanced materials. This includes detailed spectroscopic analysis (NMR, FTIR), determination of physical properties, and a systematic investigation of their comparative reactivity. Such data would be invaluable for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

References

- 1. New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 3. CN1907927A - Method of preparing exo-dicyclopentadiene from endo-dicyclopentadiene or cyclopentadiene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US3631072A - Epoxidation of dicyclopentadiene - Google Patents [patents.google.com]

- 6. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 7. experts.illinois.edu [experts.illinois.edu]

Solubility Profile of Dicyclopentadiene Diepoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentadiene (B1670491) diepoxide (DCPDDE), a cycloaliphatic epoxide, is a critical intermediate in the synthesis of specialized epoxy resins, plasticizers, and protective coatings.[1][2] Its solubility characteristics in various organic solvents are fundamental to its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility of dicyclopentadiene diepoxide, presenting available data in a structured format. It also outlines a general experimental protocol for determining solubility, offering a methodological framework for researchers.

Introduction to this compound

This compound is a white to yellow-beige crystalline solid.[1][2] It is recognized for its role as a precursor to high-performance polymers that exhibit excellent thermal and mechanical properties. The strained epoxide rings in its structure contribute to its reactivity and make it a valuable building block in polymer chemistry.[3] Understanding its interaction with various organic solvents is crucial for controlling reaction kinetics, optimizing process efficiency, and ensuring product purity.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions provide valuable guidance. Notably, multiple sources describe this compound as being soluble in water.[1][2][4] This is a somewhat unusual characteristic for an organic compound of its molecular weight and structure.

For its precursor, dicyclopentadiene, there is more readily available solubility information. It is reported to be soluble in several common organic solvents.[5][6][7] This information, while not directly applicable to the diepoxide, can offer some initial insights into the types of solvents that are likely to be effective.

The following table summarizes the available qualitative solubility information for this compound and its precursor, dicyclopentadiene.

| Compound | Solvent Class | Solvent | Solubility |

| This compound | Protic | Water | Soluble[1][2][4] |

| Dicyclopentadiene (precursor) | Alcohols | Ethanol | Very Soluble[5][7] |

| Ethers | Ethyl Ether | Very Soluble[5][7] | |

| Ketones | Acetone | Readily Soluble[5][6] | |

| Halogenated | Dichloromethane | Readily Soluble[5][6] | |

| Esters | Ethyl Acetate | Readily Soluble[5][6] | |

| Hydrocarbons | n-Hexane | Readily Soluble[5][6] | |

| Aromatic Hydrocarbons | Toluene | Readily Soluble[5][6] | |

| Carboxylic Acids | Acetic Acid | Soluble |

Note: The solubility of dicyclopentadiene is included for informational purposes and as a potential indicator for solvent selection for its diepoxide derivative. Direct experimental verification for this compound is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Record the exact weight of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

After equilibration, allow the solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of aliquot) / 10

-

Logical Relationships in Solubility Studies

The process of selecting an appropriate solvent and determining solubility involves a series of logical steps and considerations.

Conclusion

While quantitative solubility data for this compound in organic solvents remains sparse in readily accessible literature, qualitative information and data on its precursor suggest that a range of common organic solvents are likely to be effective. The provided general experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. Such empirical data is invaluable for the effective utilization of this versatile diepoxide in the development of advanced materials. Further research to quantify the solubility of this compound in a broader array of organic solvents would be a valuable contribution to the field of polymer chemistry.

References

- 1. This compound | 81-21-0 [chemicalbook.com]

- 2. This compound CAS#: 81-21-0 [chemicalbook.com]

- 3. Epoxy - Wikipedia [en.wikipedia.org]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 7. Dicyclopentadiene [chembk.com]

Dicyclopentadiene Diepoxide: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadiene (B1670491) diepoxide (CAS No. 81-21-0) is a chemical intermediate utilized in the synthesis of epoxy resins, plasticizers, and protective coatings. Its reactive nature, owing to the presence of two epoxide rings, necessitates a thorough understanding of its health and safety profile to ensure safe handling and mitigate potential risks in a laboratory and industrial setting. This technical guide provides an in-depth overview of the known health and safety considerations for dicyclopentadiene diepoxide, including its toxicological profile, recommended handling procedures, and emergency measures. The information presented herein is a synthesis of available safety data and toxicological studies on the compound and its structural analogs.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[1] However, based on available data for the compound and structurally related chemicals, it is classified as toxic if swallowed and a cause of serious eye irritation.[1][2]

Acute Toxicity

Quantitative acute toxicity data for this compound is limited. However, data for the closely related compound, endo-dicyclopentadiene (B155271) dioxide, provides valuable insight into its potential oral toxicity.

Table 1: Acute Toxicity Data

| Compound | Test | Species | Route | Value | Reference |

| endo-Dicyclopentadiene Dioxide | LD50 | Rat | Oral | 210 mg/kg | [3] |

| endo-Dicyclopentadiene Dioxide (70% exo-, 30% endo- mixture) | LD50 | Rat | Oral | 310 mg/kg | [3] |

LD50: The dose of a substance that is lethal to 50% of a population of test animals.

Irritation and Sensitization

This compound is classified as a substance that causes serious eye irritation.[1][2] The parent compound, dicyclopentadiene, is known to be irritating to the skin, eyes, and respiratory system.[3][4][5][6]

Table 2: Irritation Data for Dicyclopentadiene (Parent Compound)

| Type of Irritation | Species | Observation | Reference |

| Skin Irritation | Rabbit | Slight to moderate irritation | [3][7] |

| Eye Irritation | Rabbit | Temporary irritation | [3] |

| Respiratory Irritation | Human | Irritation of the nose, throat, and lungs | [6] |

Genotoxicity and Carcinogenicity

Studies on di-epoxides of similar chemical structures suggest that they can act as the ultimate mutagenic forms of their parent compounds.[8] However, a study on endo-dicyclopentadiene dioxide found it to be non-tumorigenic in skin painting studies in mice.[3] The carcinogenic potential of this compound has not been definitively established.[1]

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is determined by administering a single dose of the substance to a group of fasted female rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 value is then calculated based on the mortality data.

Acute Dermal Irritation (Following OECD Guideline 404)

A small amount of the test substance is applied to the shaved skin of a rabbit under a semi-occlusive patch for a period of 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Acute Eye Irritation (Following OECD Guideline 405)

A single dose of the test substance is applied to the conjunctival sac of one eye of a rabbit. The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, the known reactivity of epoxides with nucleophilic macromolecules such as DNA and proteins suggests a potential for interaction with various cellular pathways. Epoxides are known to be alkylating agents, and their toxicity can be mediated through covalent binding to cellular components, leading to cellular dysfunction and, in some cases, genotoxicity. Further research is required to identify the precise molecular targets and signaling cascades affected by this compound.

Health and Safety Considerations

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles | Tight-sealing |

| Hands | Gloves | Chemical-resistant |

| Skin | Protective Clothing | Lab coat, long sleeves |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin and eyes. Do not breathe dust.[1] Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[1] Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists. | [1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately. | [1] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [1] |

Visualizations

Experimental Workflow: Acute Oral Toxicity Study

Caption: Workflow for an acute oral toxicity study.

Logical Relationship: Hazard, Exposure, and Risk

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. novachem.com [novachem.com]

- 5. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. Di-epoxides of the three isomeric dicyclopenta-fused pyrenes: ultimate mutagenic active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Decomposition of Dicyclopentadiene Diepoxide: A Review of Available Data

Despite its potential applications as a monomer and intermediate in polymer synthesis, detailed information regarding the thermal decomposition of dicyclopentadiene (B1670491) diepoxide remains scarce in publicly available scientific literature. This technical overview consolidates the limited existing data and draws inferences from related compounds, primarily dicyclopentadiene (DCPD)-based epoxy resins, to provide a preliminary understanding of its thermal behavior. Researchers and drug development professionals should note the significant gaps in knowledge and the need for further experimental investigation.

Introduction to Dicyclopentadiene Diepoxide

This compound is the product of the epoxidation of both double bonds of dicyclopentadiene. Its strained epoxide rings suggest a propensity for thermal rearrangement or decomposition. While it serves as an intermediate for epoxy resins, plasticizers, and protective coatings, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for its safe handling and for predicting the thermal properties of resulting polymers.

Overview of Thermal Analysis Techniques

The thermal decomposition of materials like this compound is typically investigated using a suite of analytical techniques:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of volatile components, and the formation of a char residue.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. This technique is invaluable for elucidating decomposition pathways and identifying specific breakdown products.

Thermal Decomposition Behavior: An Analogical Approach

A study on a tri-functional cycloaliphatic epoxy resin synthesized from dicyclopentadiene indicated that the cured polymer exhibited a lower thermal degradation temperature compared to a common cycloaliphatic epoxy resin, ERL-4221, but with a significantly higher char yield.[1] This suggests that the dicyclopentadiene backbone may influence the decomposition mechanism to favor char formation.

Thermogravimetric analysis of dicyclopentadiene-containing epoxy resins has shown a two-stage weight loss behavior.[2] While the specific temperature ranges and weight loss percentages would be unique to the diepoxide, this multi-stage decomposition is a common feature of complex organic molecules.

A safety data sheet for this compound indicates that hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[3] The formation of these gases is expected from the combustion of any organic compound containing carbon and oxygen.

Postulated Decomposition Pathways

Without experimental data from techniques like Py-GC-MS, any proposed decomposition pathway for this compound is speculative. However, based on the chemistry of epoxides and strained ring systems, several potential initial steps can be hypothesized.

Caption: Postulated general thermal decomposition pathway for this compound.

The initial decomposition is likely to involve the opening of the highly strained epoxide rings. This could proceed through homolytic cleavage to form diradical species or through rearrangements to form carbonyl compounds or unsaturated alcohols. These initial products would then undergo further fragmentation at higher temperatures, ultimately leading to the formation of stable small molecules like CO, CO₂, and water, along with a carbonaceous char.